molecular formula C11H9BrF2N2O2 B3182724 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] CAS No. 1193386-65-0

5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]

Cat. No. B3182724
CAS RN: 1193386-65-0
M. Wt: 319.10 g/mol
InChI Key: PXLTWSZPYLLYKT-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indole-2,3-dione is a lead compound that inhibits the inosine monophosphate (IMP) deaminase enzyme . This compound has been shown to reduce viral load in HIV patients .


Physical And Chemical Properties Analysis

The compound 5-Bromo-7-methyl-1H-indole-2,3-dione has a molecular weight of 240.05 g/mol . Its chemical formula is C9H6BrNO2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have demonstrated anticancer properties . They could potentially be used in the development of new cancer treatments.

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . This could make them useful in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This could potentially make them useful in the treatment of diabetes.

Future Directions

Indole derivatives, such as 5-Bromo-7-methyl-1H-indole-2,3-dione, continue to attract research interest due to their significant biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

(3E)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLTWSZPYLLYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC\2=C1NC(=O)/C2=N/OCC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
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5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
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5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
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5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
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5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
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5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]

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